molecular formula C12H8ClNO B8352525 3-Chloro-5-(pyridin-2-yl)benzaldehyde

3-Chloro-5-(pyridin-2-yl)benzaldehyde

Cat. No.: B8352525
M. Wt: 217.65 g/mol
InChI Key: GXTYPSXVKDSMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(pyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

3-chloro-5-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8ClNO/c13-11-6-9(8-15)5-10(7-11)12-3-1-2-4-14-12/h1-8H

InChI Key

GXTYPSXVKDSMSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (3-chloro-5-(pyridin-2-yl)phenyl)methanol (116 mg; 0.64 mmol) in anh. THF (6 ml) was treated with MnO2 (877 mg; 10.09 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 6.5 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with THF. The filtrate was concentrated to dryness under reduced pressure giving 3-chloro-5-(pyridin-2-yl)benzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.43 min.; no ionisation.
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
877 mg
Type
catalyst
Reaction Step One

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